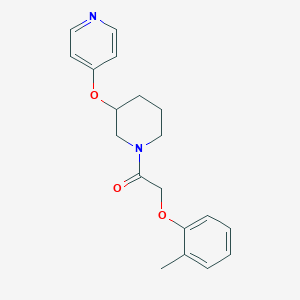

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a heterocyclic compound featuring a piperidine core substituted with a pyridin-4-yloxy group at the 3-position and an o-tolyloxy moiety linked via an ethanone bridge. This structure combines aromatic and aliphatic components, enabling diverse interactions in biological systems.

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-5-2-3-7-18(15)23-14-19(22)21-12-4-6-17(13-21)24-16-8-10-20-11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYMCNVBSBZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of Pyridin-4-yloxy Intermediate: The synthesis begins with the preparation of the pyridin-4-yloxy intermediate. This can be achieved by reacting pyridine-4-ol with an appropriate alkylating agent under basic conditions.

Piperidine Derivative Formation: The next step involves the formation of the piperidine derivative. This can be done by reacting piperidine with the pyridin-4-yloxy intermediate in the presence of a suitable catalyst.

Ethanone Derivative Formation: The final step involves the reaction of the piperidine derivative with o-tolyloxy ethanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them useful in treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests that 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone may have anti-inflammatory potential .

- CNS Activity : The piperidine and pyridine moieties are known to interact with various neurotransmitter systems. This compound may influence central nervous system pathways, potentially leading to applications in treating neurological disorders .

Case Studies

Several studies have documented the efficacy of similar compounds in various applications:

- Study on Antimicrobial Properties : A study evaluating the antimicrobial activity of piperidine derivatives showed promising results against several bacterial strains, indicating potential for future drug development based on this compound's structure .

- Inflammation Model Testing : In vitro studies have demonstrated that related compounds can significantly reduce inflammatory markers in cell cultures, suggesting that this compound could be effective in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound Class: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 in ).

- Key Differences :

- Biological activity data for these analogs (unavailable in evidence) could highlight differences in target affinity.

Piperidine Derivatives with Nitro or Amino Substituents

Example: (R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethan-1-one ().

- Key Differences: A nitro group and aminomethyl side chain modify electronic properties and steric bulk. Synthesized using DIPEA and NMP, suggesting divergent reaction conditions .

- The aminomethyl group introduces a basic site, which may enhance solubility or receptor binding.

Fluorinated Piperidine-Ethanone Derivatives

Example: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone ().

- Key Differences :

- A difluorobenzoyl group replaces the pyridinyloxy and o-tolyloxy moieties.

- Molecular weight: 267.27 g/mol (vs. ~353 g/mol for the target compound, estimated).

- Implications :

Pyrazolo-Pyrimidine Hybrids

Example: 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone ().

- Key Differences :

- Implications :

- Increased structural complexity may improve selectivity for kinases or bromodomains.

Conformationally Dynamic Analogs

Example: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone ().

- Key Differences :

- Implications :

- Conformational flexibility may affect binding kinetics in biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the coupling of pyridine derivatives with piperidine and subsequent modifications to introduce the o-tolyloxy group. The general reaction scheme is as follows:

- Formation of the Piperidine Derivative : A piperidine ring is functionalized with a pyridine moiety through nucleophilic substitution.

- Coupling Reaction : The resulting piperidine derivative is then reacted with an o-tolyl ether to form the final product.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Properties

Recent studies have indicated that derivatives containing piperidine and pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, arylpiperazine derivatives have demonstrated notable activity against prostate cancer cells, suggesting potential applications in oncology .

Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on neurotransmitter systems. Notably, piperidine derivatives often serve as dopamine receptor agonists or antagonists, influencing pathways related to anxiety and depression .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For example, pyrazole derivatives have shown efficacy against various bacterial strains by disrupting cell membrane integrity, which may extend to similar structures like the one .

Case Study 1: Cytotoxicity Against Prostate Cancer Cells

A study evaluated the cytotoxic effects of various piperidine derivatives on prostate cancer cells. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a series of piperidine derivatives were tested for their ability to modulate dopamine receptors. The compound demonstrated selective agonistic activity at D3 receptors, which is significant for developing treatments for neurological disorders .

Research Findings Summary Table

Q & A

Q. How can the synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone be optimized to improve yield and purity?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use nucleophilic substitution or condensation reactions to link the pyridinyloxy-piperidine and o-tolyloxy moieties. Optimize solvent polarity (e.g., dichloromethane or acetonitrile) and base selection (e.g., K₂CO₃ or Et₃N) to enhance reactivity .

- Catalyst Selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR can resolve the piperidine ring’s chair conformation and substituent orientations (e.g., pyridinyloxy vs. o-tolyloxy groups) .

- X-ray Crystallography : Provides definitive spatial arrangement data, especially for intermolecular interactions (e.g., hydrogen bonding with pyridine nitrogen) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and confirms absence of unreacted intermediates .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution :

- The piperidine nitrogen acts as a nucleophile in SN2 reactions. Steric hindrance from the pyridinyloxy group slows reactivity, requiring polar aprotic solvents (e.g., DMF) .

- Oxidation Pathways :

- The pyridine ring’s electron-deficient nature directs oxidation to pyridine N-oxide derivatives. Use meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .

- Computational Support : Density functional theory (DFT) can model transition states and predict regioselectivity .

Q. How can computational modeling predict the compound’s binding affinity for kinase or receptor targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the o-tolyloxy group .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- Validation : Compare predicted binding energies () with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Experimental Design :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and assay buffers to minimize variability .

- Dose-Response Curves : Generate 8-point curves with triplicate measurements to improve statistical confidence .

- Data Analysis :

- Apply Hill slope adjustments to account for cooperative binding effects. Use ANOVA to identify outliers in replicate studies .

Key Research Findings

- Synthetic Challenges : Steric hindrance from the o-tolyloxy group complicates coupling reactions, necessitating high-temperature reflux .

- Biological Potential : Structural analogs show nanomolar kinase inhibition, suggesting therapeutic relevance in oncology .

- Computational Insights : Pyridine nitrogen’s electron-withdrawing effect enhances electrophilic reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.